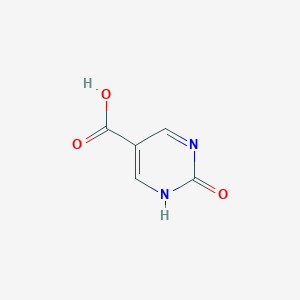

1H-咪唑-5-甲酰氯

描述

Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . These heterocycles are key components to functional molecules used in a variety of everyday applications .

Chemical Reactions Analysis

Imidazoles are utilized in a diverse range of applications, and the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .

科学研究应用

生物学重要化合物的合成

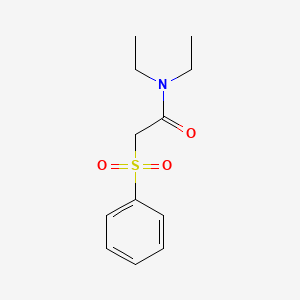

- 咪唑并[4,5-b]吡啶的合成:已经开发出一种缩合 4-硝基-1H-咪唑-5-甲酰氯的新方法,有助于合成具有生物学意义的化合物咪唑并[4,5-b]吡啶 (Tennant, Wallis, & Weaver, 1999)。

功能化反应

- 吡唑羧酸的功能化:已经研究了 1H-吡唑-3-羧酸与 2,3-二氨基吡啶的功能化,展示了类似化合物在化学反应中的多功能性 (Yıldırım, Kandemirli, & Demir, 2005)。

腐蚀抑制

- 在腐蚀抑制中的应用:咪唑鎓氯化物衍生物已被研究作为碳钢的腐蚀抑制剂,突出了它们在工业环境中的潜在应用 (Gomaa 等人,2019)。

药物合成

- 美托咪定合成:该化合物已被用于合成 α2-肾上腺素能激动剂美托咪定,说明了其在药物化学中的作用 (Kudzma & Turnbull, 1991)。

催化和材料科学

- 催化活性:咪唑的合成重点是它们的催化活性,尤其是在过渡金属催化剂和其他功能材料中 (Joo, Touré, & Sames, 2010)。

羰基官能团的掩蔽

- 官能团掩蔽:已经对使用 1-甲基-1H-咪唑-2-基部分对羰基官能团进行官能团掩蔽进行了研究,该技术在有机合成中很有用 (Ohta, Hayakawa, Nishimura, & Okamoto, 1984)。

抗菌和抗真菌活性

- 抗菌活性:吡咯并[1,2-a]咪唑和咪唑并[1,2-a]氮杂茚季盐的合成显示出显着的抗菌和抗真菌活性 (Demchenko 等人,2021)。

药物的连续生产

- 药物生产中的流动合成:1H-4-取代咪唑的高温/高压连续流动合成,在生产 NS5A 抑制剂(如达克拉他韦)中至关重要,展示了其在工艺强化中的作用 (Carneiro 等人,2015)。

β-葡萄糖醛酸苷酶抑制活性

- 体外和计算机模拟研究:1H-咪唑的衍生物因其 β-葡萄糖醛酸苷酶抑制活性而受到研究,对药物合成有影响 (Salar 等人,2017)。

安全和危害

The safety data sheet for a related compound, “1,1’-Carbonyldiimidazole”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, the future directions of “1H-Imidazole-5-carbonyl chloride” could potentially involve further exploration of its pharmacological potentials and its use in the development of new drugs.

作用机制

Target of Action

1H-Imidazole-5-carbonyl chloride is a derivative of imidazole, a five-membered heterocyclic compound . Imidazole derivatives are known to interact with a variety of biological targets due to their broad range of chemical and biological properties . .

Mode of Action

For instance, some imidazole derivatives have been reported to undergo nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The specific interaction of 1H-Imidazole-5-carbonyl chloride with its targets would depend on the nature of the target and the specific functional groups present in the compound.

Biochemical Pathways

For example, it is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine . The imidazole intermediate 5-aminoimidazole-4-carboxamide ribotide (AICAR) is synthesized in both the histidine and purine biosynthesis pathways .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The action of 1H-Imidazole-5-carbonyl chloride, like other chemical compounds, can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and the specific biological environment in which the compound is present. For instance, some imidazole synthesis processes can be run under solvent-free conditions , suggesting that the compound may be stable and active in a variety of environments.

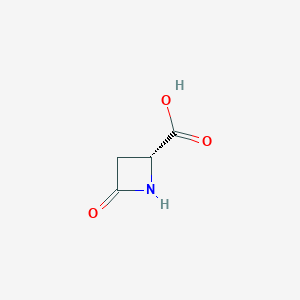

属性

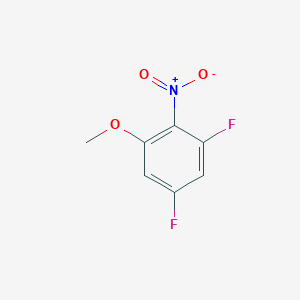

IUPAC Name |

1H-imidazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-4(8)3-1-6-2-7-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUDGPISLXECAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444635 | |

| Record name | 1H-IMIDAZOLE-5-CARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-5-carbonyl chloride | |

CAS RN |

56460-32-3 | |

| Record name | 1H-IMIDAZOLE-5-CARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the reaction between 1H-Imidazole-5-carbonyl chloride and activated methylene compounds in the synthesis of imidazo[4,5-b]pyridines?

A1: The research paper [] highlights a novel synthetic route to imidazo[4,5-b]pyridines, a class of compounds with significant biological activity. The reaction between 1H-Imidazole-5-carbonyl chloride and activated methylene compounds, facilitated by magnesium ethoxide, is a crucial step in this synthesis. This reaction yields imidazolyl di- and tri-carbonyl compounds, which serve as key intermediates. These intermediates can then undergo reductive cyclization, producing the desired 4-hydroxyimidazo[4,5-b]pyridinones. This method offers a new pathway to access highly oxygenated derivatives of 1-deazapurines, expanding the possibilities for developing novel compounds with potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide](/img/structure/B1311206.png)

![5-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1311210.png)